MST-312

Description

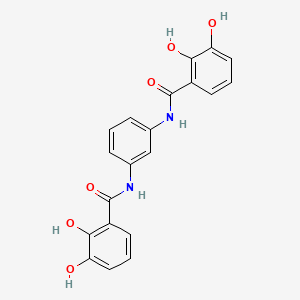

Structure

3D Structure

Properties

IUPAC Name |

N-[3-[(2,3-dihydroxybenzoyl)amino]phenyl]-2,3-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O6/c23-15-8-2-6-13(17(15)25)19(27)21-11-4-1-5-12(10-11)22-20(28)14-7-3-9-16(24)18(14)26/h1-10,23-26H,(H,21,27)(H,22,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQUEZGHEJGPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439103 | |

| Record name | Telomerase Inhibitor IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368449-04-1 | |

| Record name | Telomerase Inhibitor IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-1,3-Phenylenebis-[2,3-dihydroxy-benzamide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Molecular Target of MST-312: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MST-312 is a synthetic derivative of the green tea catechin, (-)-epigallocatechin gallate (EGCG), that has demonstrated potent anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the molecular targets of this compound, with a primary focus on its well-established role as a telomerase inhibitor. Additionally, this guide will explore its secondary activity against DNA topoisomerase II and detail the downstream cellular consequences of its target engagement, including the induction of apoptosis and cell cycle arrest. Detailed experimental protocols for key assays and quantitative data are presented to provide a thorough resource for researchers in oncology and drug development.

Primary Molecular Target: Telomerase

The principal molecular target of this compound is the enzyme telomerase.[1][2][3] Telomerase is a ribonucleoprotein reverse transcriptase that is responsible for maintaining telomere length at the ends of chromosomes. In the majority of cancer cells, telomerase is reactivated, enabling replicative immortality, a hallmark of cancer.[4][5] this compound inhibits telomerase activity, leading to progressive telomere shortening with each cell division.[6] This erosion of telomeres eventually triggers a DNA damage response, leading to cellular senescence or apoptosis.[7]

Quantitative Analysis of Telomerase Inhibition

The inhibitory potency of this compound against telomerase has been quantified using the Telomeric Repeat Amplification Protocol (TRAP) assay. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and experimental conditions.

| Cell Line | Assay Type | IC50 Value (μM) | Reference |

| HeLa | TRAP Assay | 12.1 | [1] |

| U937 | TRAP Assay | 0.67 | [3] |

| Brain Cancer Cells | TRAP Assay | Not explicitly quantified, but inhibition shown at 1.0 µM | [8] |

Secondary Molecular Target: DNA Topoisomerase II

At concentrations higher than those required for effective telomerase inhibition, this compound has been shown to inhibit DNA topoisomerase II.[9] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks, ultimately inducing cell cycle arrest and apoptosis.

Quantitative Analysis of Topoisomerase II Inhibition

The inhibitory activity of this compound against DNA topoisomerase II has been determined through in vitro DNA decatenation assays.

| Target | Assay Type | IC50 Value (μM) | Reference |

| DNA Topoisomerase II | DNA Decatenation Assay | 2 | [9] |

Cellular Signaling Pathways Modulated by this compound

The inhibition of telomerase and DNA topoisomerase II by this compound initiates a cascade of downstream signaling events, primarily culminating in apoptosis and cell cycle arrest.

Apoptosis Induction Pathway

This compound treatment leads to the induction of apoptosis through the modulation of key regulatory proteins. A notable mechanism is the suppression of the NF-κB pathway.[4] This leads to the downregulation of anti-apoptotic genes such as Bcl-2, survivin, and Mcl-1, and the upregulation of the pro-apoptotic gene Bax.[4][6] The altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.

Cell Cycle Arrest Pathway

This compound induces cell cycle arrest, primarily at the G2/M phase.[4][10] This effect is linked to the activation of the DNA damage response (DDR) pathway. Telomere uncapping and DNA double-strand breaks, caused by telomerase and topoisomerase II inhibition respectively, activate kinases such as ATM.[11] Activated ATM then phosphorylates downstream targets, leading to cell cycle checkpoint activation and a halt in cell division to allow for DNA repair or, if the damage is too severe, entry into apoptosis.

Experimental Protocols

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[5][12][13]

4.1.1. Cell Lysate Preparation

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in an appropriate lysis buffer (e.g., NP-40 based buffer).

-

Incubate on ice for 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

4.1.2. TRAP Reaction

-

Prepare a master mix containing TRAP buffer, dNTPs, a telomerase substrate (TS) primer, a reverse primer (ACX), and Taq polymerase.

-

Add the cell lysate to the master mix. For inhibitor studies, pre-incubate the lysate with this compound for a specified time (e.g., 15 minutes) before adding to the master mix.[1]

-

Perform the telomerase extension step at room temperature (25-30°C) for 20-30 minutes.

-

Amplify the telomerase products via PCR for 27-33 cycles.

-

Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize using a suitable method (e.g., SYBR Green staining).

References

- 1. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces G2/M cell cycle arrest and apoptosis in APL cells through inhibition of telomerase activity and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Telomerase inhibitor this compound induces apoptosis of multiple myeloma cells and down-regulation of anti-apoptotic, proliferative and inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. academic.oup.com [academic.oup.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Bioinformatics Analysis Identifies the Telomerase Inhibitor this compound for Treating High-STMN1-Expressing Hepatocellular Carcinoma [mdpi.com]

- 12. telomer.com.tr [telomer.com.tr]

- 13. biorxiv.org [biorxiv.org]

MST-312 as a Telomerase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MST-312, a synthetic derivative of epigallocatechin gallate (EGCG) from green tea, is a potent small molecule inhibitor of telomerase.[1][2] Telomerase is a reverse transcriptase that is reactivated in the vast majority of cancer cells, enabling them to overcome replicative senescence and achieve immortal proliferation.[3] this compound has demonstrated significant anti-cancer effects in a variety of preclinical models through its direct inhibition of telomerase activity, leading to telomere shortening, cell cycle arrest, and apoptosis.[3][4] This technical guide provides an in-depth overview of the core characteristics of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and its impact on key cellular signaling pathways.

Introduction

Telomeres, the protective caps at the ends of chromosomes, shorten with each cell division. This progressive shortening acts as a mitotic clock, eventually triggering cellular senescence or apoptosis. Cancer cells circumvent this limitation by upregulating the enzyme telomerase, which adds telomeric repeats to the chromosome ends, thereby maintaining their length and enabling limitless replication. This makes telomerase a highly attractive target for cancer therapy.

This compound has emerged as a promising telomerase inhibitor with improved chemical stability and potency compared to its natural precursor, EGCG.[2] It exerts its anti-cancer effects through both acute and chronic mechanisms. Acutely, at higher concentrations, it can induce a DNA damage response independent of telomere length.[2] Chronically, at lower, non-toxic doses, it leads to progressive telomere shortening, ultimately causing cancer cells to undergo senescence or apoptosis.[3] This guide will delve into the technical details of this compound's function and provide practical information for researchers in the field.

Mechanism of Action

This compound primarily functions as a direct inhibitor of the catalytic subunit of telomerase, hTERT.[5] Unlike some other telomerase inhibitors, this compound's inhibitory action does not appear to involve the downregulation of hTERT expression.[6][7] Instead, it is thought to interfere with the proper assembly or function of the telomerase enzyme complex.[7]

In addition to its direct effect on telomerase, this compound has been shown to induce a DNA damage response.[2] This can be triggered by the uncapping of telomeres due to telomerase inhibition, which exposes the chromosome ends and activates the Ataxia Telangiectasia Mutated (ATM) signaling pathway.[7][8] Furthermore, this compound has been reported to suppress the NF-κB signaling pathway, which is crucial for promoting inflammation, cell survival, and proliferation in many cancers.[2][9] This dual mechanism of telomerase inhibition and NF-κB suppression contributes to its potent anti-cancer activity.[9] At higher concentrations (around 5µM), this compound can also inhibit DNA topoisomerase II, contributing to a more general DNA damage response.[2]

Quantitative Data

The efficacy of this compound has been quantified across various cancer cell lines and experimental conditions. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Parameter | Value | Treatment Conditions | Reference(s) |

| U937 | Human Monoblastoid Leukemia | Effective Dose for Telomere Shortening | 1-2 µM | Continuous treatment | [3][4] |

| JFCR39 Panel (average of 39 lines) | Various | GI50 | 4.7 µM | 48-hour treatment | [10] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Reduction in Cell Viability | ~40% | 1 µM for 24 hours | [1] |

| MCF-7 | Luminal Breast Cancer | Reduction in Cell Viability | ~25% | 1 µM for 24 hours | [1] |

| MCF-10A | Normal Breast Epithelial | Reduction in Cell Viability | ~13% | 1 µM for 24 hours | [1] |

| U-266 | Multiple Myeloma | IC50 | Dose-dependent | 2-8 µM for up to 72 hours | [11] |

| Jurkat | Acute Lymphoblastic Leukemia | Apoptosis Induction | Dose-dependent (up to 68.82%) | 0.5-4 µM for 48 hours | [12] |

| PA-1 | Ovarian Cancer | IC50 | Synergistic with Quercetin | Varies with combination | [2] |

| A2780 | Ovarian Cancer | IC50 | Synergistic with Quercetin | Varies with combination | [2] |

| OVCAR3 | Ovarian Cancer | IC50 | Synergistic with Quercetin | Varies with combination | [2] |

Table 2: Effect of this compound on Telomerase Activity

| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | % Reduction in Telomerase Activity | Reference(s) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.5 µM | 14 days | 24% | [1][6] |

| MCF-7 | Luminal Breast Cancer | 1 µM | 14 days | 77% | [6][7] |

| APL cells | Acute Promyelocytic Leukemia | Not specified | Short-term | Significant reduction | [9] |

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | Administration Route | Dosage | Outcome | Reference(s) |

| HBC-4 (Human Breast Cancer) | Intratumoral, Intravenous, Oral | Not specified (maximum tolerated dose or lower) | Retarded tumor growth | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assays

a) Crystal Violet Assay

This assay is used to determine cell viability by staining the DNA of adherent cells.

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS) and then fix with 100% methanol for 10-15 minutes at room temperature.

-

Staining: Remove the methanol and add 0.5% crystal violet solution (in 25% methanol) to each well. Incubate for 10-20 minutes at room temperature.

-

Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilization: Add a solubilizing agent, such as 10% acetic acid or 1% SDS, to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.

-

Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

b) MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described for the Crystal Violet Assay.

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Telomerase Activity Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to measure telomerase activity.

-

Cell Lysis: Prepare cell extracts from treated and untreated cells using a suitable lysis buffer (e.g., CHAPS lysis buffer).

-

Telomerase Extension: In a PCR tube, combine the cell lysate with a TRAP reaction buffer containing a substrate oligonucleotide (TS primer), dNTPs, and Taq polymerase. Incubate at room temperature (e.g., 25°C) for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.

-

PCR Amplification: Perform PCR amplification of the telomerase-extended products using forward (TS) and reverse primers. Include an internal control to normalize for PCR efficiency.

-

Detection: Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) followed by staining with a fluorescent dye (e.g., SYBR Green) or by using fluorescently labeled primers. The presence of a characteristic 6-base pair ladder indicates telomerase activity.

-

Quantification: Quantify the intensity of the ladder bands relative to the internal control to determine the level of telomerase activity.

Signaling Pathways and Visualizations

This compound's mechanism of action involves the modulation of critical cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.

This compound Signaling Pathway

Caption: Signaling pathway of this compound leading to anti-cancer effects.

Experimental Workflow for this compound Evaluation

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound is a well-characterized telomerase inhibitor with significant potential as an anti-cancer agent. Its multifaceted mechanism of action, involving direct telomerase inhibition, induction of a DNA damage response, and suppression of the NF-κB pathway, makes it a compelling candidate for further preclinical and clinical investigation. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers working to further elucidate the therapeutic potential of this compound and other telomerase-targeting compounds. The continued exploration of such targeted therapies holds promise for the development of more effective and less toxic cancer treatments.

References

- 1. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Telomere shortening and growth inhibition of human cancer cells by novel synthetic telomerase inhibitors this compound, MST-295, and MST-1991 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin – ScienceOpen [scienceopen.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound induces G2/M cell cycle arrest and apoptosis in APL cells through inhibition of telomerase activity and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Targeting telomerase with this compound leads to downregulation of CCND1, MDM2, MYC, and HSP90AA1 and induce apoptosis in Jurkat cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Effects of MST-312 on Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MST-312, a synthetic derivative of the green tea catechin epigallocatechin gallate (EGCG), has emerged as a potent inhibitor of telomerase, an enzyme crucial for the immortal phenotype of approximately 90% of cancer cells. This technical guide provides an in-depth overview of the biological effects of this compound on tumor cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. This compound demonstrates significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines by inhibiting telomerase, inducing DNA damage, and modulating critical signaling pathways. This document serves as a comprehensive resource for researchers and drug development professionals investigating telomerase inhibitors as a therapeutic strategy against cancer.

Mechanism of Action

This compound is a chemically stable and potent telomerase inhibitor.[1][2] Its primary mechanism of action involves the direct inhibition of the catalytic subunit of telomerase, hTERT.[2][3] This inhibition leads to a progressive shortening of telomeres, the protective caps at the ends of chromosomes. Telomere attrition ultimately triggers a DNA damage response, leading to cell cycle arrest and apoptosis.[2][4]

Beyond its direct effect on telomerase, this compound has been shown to modulate other critical cellular pathways implicated in cancer progression. Notably, it can suppress the NF-κB signaling pathway, which is involved in inflammation, cell survival, and proliferation.[5][6] Furthermore, this compound can induce an acute DNA damage response, activating pathways such as the ATM/pH2AX axis.[4][7]

Quantitative Data on the Biological Effects of this compound

The anti-tumor effects of this compound have been quantified in various cancer cell lines. The following tables summarize key findings from multiple studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |

| U-251 | Glioma | 13.88 | 48 hours | [1] |

| U-251 | Glioma | 6.56 | 72 hours | [1] |

| PA-1 | Ovarian Cancer | Not specified, but dose-dependent reduction in viability observed up to 10 µM | 72 hours | [2] |

| A2780 | Ovarian Cancer | Not specified, but dose-dependent reduction in viability observed up to 10 µM | 72 hours | [2] |

| OVCAR3 | Ovarian Cancer | Not specified, but dose-dependent reduction in viability observed up to 10 µM | 72 hours | [2] |

| K562 | Chronic Myelogenous Leukemia | Dose- and time-dependent reduction in viability | Up to 72 hours | [4] |

Table 2: Effects of this compound on Cell Viability and Telomerase Activity

| Cell Line | This compound Concentration (µM) | Treatment Duration | Effect on Cell Viability | Reduction in Telomerase Activity | Reference |

| MDA-MB-231 | 1 | 24 hours | 40% reduction | Not specified | [3][8] |

| MCF-7 | 1 | 24 hours | 25% reduction | Not specified | [3][8] |

| MDA-MB-231 | 0.5 | 14 days | Not specified | 24% | [3][8] |

| MCF-7 | 1 | 14 days | Not specified | 77% | [3][8] |

| U-266 | 2-8 | Up to 72 hours | Dose- and time-dependent decrease | Not specified | [8] |

| APL cells | Not specified | Short-term | Dose-dependent cytotoxic effect | Significant reduction | [5][6] |

Table 3: Effects of this compound on Cell Cycle and Apoptosis

| Cell Line | This compound Concentration (µM) | Treatment Duration | Effect on Cell Cycle | Induction of Apoptosis | Reference |

| MDA-MB-231 | 1.0 | 48 hours | G2/M arrest | Slight increase in sub-G1 population | [4] |

| MCF-7 | 1.0 | 48 hours | G2/M arrest | Slight increase in sub-G1 population | [4] |

| APL cells | Not specified | Short-term | G2/M arrest | Caspase-mediated apoptosis | [5][6] |

| U-266 | 2-8 | 48 hours | Not specified | Dose-dependent induction | [8] |

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound exerts its effects through the modulation of several key signaling pathways. The following diagrams illustrate these pathways.

Caption: Signaling pathways affected by this compound.

Experimental Workflow: Telomerase Activity Assay (TRAP)

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based method to measure telomerase activity.

Caption: Workflow for the TRAP assay.

Experimental Workflow: Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful tool to analyze apoptosis and cell cycle distribution following this compound treatment.

Caption: Workflow for apoptosis and cell cycle analysis.

Detailed Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines: Human cancer cell lines (e.g., MDA-MB-231, MCF-7, U-266, APL cells) are maintained in appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM) and stored at -20°C. The stock solution is diluted to the desired final concentrations in the culture medium immediately before use. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates, T25 flasks) and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Cells are incubated for the desired time periods (e.g., 24, 48, 72 hours).

Telomeric Repeat Amplification Protocol (TRAP) Assay

This protocol is based on the principles of the TRAP assay.[9][10][11]

-

Cell Lysate Preparation:

-

Harvest approximately 1 x 10^5 to 1 x 10^6 cells and wash with ice-cold PBS.

-

Lyse the cell pellet in 20-100 µL of ice-cold CHAPS lysis buffer.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the cell extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Telomerase Extension Reaction:

-

Prepare a reaction mixture containing TRAP buffer, dNTPs, TS primer, and the cell extract (containing 0.1-1 µg of protein).

-

Incubate at 25-30°C for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.

-

-

PCR Amplification:

-

Add a PCR master mix containing Taq DNA polymerase and the reverse primer (ACX) to the extension reaction product.

-

Perform PCR with an initial denaturation step at 95°C, followed by 30-35 cycles of denaturation, annealing, and extension.

-

-

Detection of PCR Products:

-

Analyze the PCR products by electrophoresis on a 10-12% non-denaturing polyacrylamide gel.

-

Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize the characteristic 6-base pair ladder of telomerase products.

-

Quantify the band intensities relative to an internal control to determine telomerase activity.

-

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is a standard method for detecting apoptosis.[12][13][14]

-

Cell Preparation:

-

Treat cells with this compound as described in section 4.1.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 channel.

-

Four populations of cells can be distinguished:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the determination of the cell cycle distribution.

-

Cell Preparation:

-

Treat cells with this compound as described in section 4.1.

-

Harvest the cells and wash with PBS.

-

-

Fixation:

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content of the cells is measured by the fluorescence intensity of PI.

-

The cell cycle distribution (G1, S, and G2/M phases) is determined by analyzing the DNA content histogram.

-

Western Blot Analysis

This technique is used to detect changes in the expression of specific proteins.

-

Protein Extraction:

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a standard assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, c-Myc, hTERT, pATM, γH2AX, p53, p21, Cyclin B1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

-

Conclusion

This compound is a promising anti-cancer agent that effectively targets the telomerase enzyme, a hallmark of cancer. Its ability to induce cell cycle arrest, and apoptosis, and modulate key signaling pathways in a variety of tumor cell types underscores its therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other telomerase inhibitors as novel cancer therapies. The detailed methodologies will aid in the design and execution of robust preclinical studies to further elucidate the mechanisms of action and evaluate the efficacy of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

- 9. telomer.com.tr [telomer.com.tr]

- 10. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. docs.abcam.com [docs.abcam.com]

- 14. scispace.com [scispace.com]

An In-depth Technical Guide to the MST-312 Induced Apoptosis Pathway

Executive Summary: MST-312, a potent and chemically stable derivative of epigallocatechin gallate (EGCG) from green tea, has emerged as a significant anti-cancer agent.[1][2] Its primary mechanism involves the dual inhibition of telomerase and the NF-κB signaling pathway.[2][3] This dual action disrupts critical cellular processes, leading to G2/M cell cycle arrest and, most notably, the induction of caspase-mediated apoptosis in a variety of cancer cell lines while showing minimal apoptotic effects on normal cells.[3] This document provides a detailed exploration of the molecular pathways activated by this compound, summarizes key quantitative findings, outlines common experimental methodologies, and presents visual diagrams of the core signaling cascades.

Introduction to this compound

This compound is a synthetic telomerase inhibitor derived from the primary catechin in green tea, EGCG.[2] It was developed to improve upon the natural compound's stability and potency.[2][4] Telomerase is an enzyme expressed in the vast majority of cancer cells but is inactive in most normal somatic cells, making it an attractive target for cancer therapy.[3][5] this compound's ability to inhibit this enzyme, alongside other key cellular pathways, positions it as a promising therapeutic strategy for cancers such as acute promyelocytic leukemia (APL), multiple myeloma, and breast cancer.[1][3][6]

Core Mechanisms of Action

This compound exerts its anti-tumor effects through two primary, interconnected mechanisms: direct inhibition of telomerase and suppression of the NF-κB pathway.

Telomerase Inhibition and DNA Damage Response

This compound directly inhibits the catalytic activity of telomerase.[3] It is understood to interfere with the interaction between the telomerase RNA component and its catalytic subunit, hTERT.[7][4] This inhibition leads to telomere uncapping and dysfunction, which triggers an acute DNA damage response, even before significant telomere shortening occurs.[2][8] This response contributes to cell cycle arrest at the G2/M phase and sensitizes cancer cells to apoptosis.[2][6] At lower concentrations, this compound induces damage specifically at telomeric regions, while higher concentrations can cause more general DNA damage.[2][9]

Suppression of the NF-κB Pathway

A critical aspect of this compound's function is its ability to suppress the NF-κB signaling pathway.[3] Studies have shown that this compound inhibits the phosphorylation and subsequent degradation of IκBα, which is the primary inhibitor of NF-κB.[3] By preventing IκBα degradation, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate its target genes.[3] This is significant because NF-κB controls the expression of a wide array of genes crucial for cancer cell survival, including anti-apoptotic proteins, proliferative factors, and hTERT itself.[3][10]

The this compound Induced Apoptosis Pathway

The induction of apoptosis by this compound is a rapid, dose-dependent effect that results from the convergence of its dual mechanisms of action.[11][12]

Downregulation of Proliferative and Survival Genes

By inhibiting the NF-κB pathway, this compound effectively reduces the transcription of key genes regulated by this factor.[3] This includes a significant downregulation of:

-

Proliferative Genes: c-Myc and hTERT, which are critical for uncontrolled cell division.[3][5][12]

-

Anti-Apoptotic Genes: Bcl-2, survivin, and Mcl-1, which normally function to prevent programmed cell death.[3][5]

Modulation of Bcl-2 Family Proteins

The this compound-induced apoptotic signal is closely associated with a shift in the balance of Bcl-2 family proteins. Gene expression analysis consistently reveals a significant downregulation of the anti-apoptotic protein Bcl-2 and a simultaneous upregulation of the pro-apoptotic protein Bax.[5][12] This alteration of the Bax/Bcl-2 ratio is a critical checkpoint in the intrinsic apoptotic pathway, as it leads to mitochondrial outer membrane permeabilization.

Caspase Activation Cascade

The apoptotic process triggered by this compound is executed through a caspase-mediated manner.[3][7] The increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in the activation of effector caspases like caspase-3. These caspases are responsible for cleaving key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Visualization of Pathways and Workflows

To clarify the complex interactions, the following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for its study.

Caption: The this compound induced apoptosis signaling pathway.

Caption: A typical experimental workflow for studying this compound.

Quantitative Data Summary

The pro-apoptotic efficacy of this compound has been quantified in several studies. The data below is illustrative of its dose-dependent effects. Note that comprehensive quantitative data is highly specific to the cell line, treatment duration, and experimental conditions.

| Cell Line | Agent(s) & Concentration | Treatment Duration | Apoptotic Cells (%) |

| Jurkat | This compound (0.5 µM) | 48 hours | 30.32%[13] |

| Jurkat | This compound (1.0 µM) | 48 hours | 52.35%[13] |

| Jurkat | This compound (2.0 µM) | 48 hours | 57.60%[13] |

| Jurkat | This compound (4.0 µM) | 48 hours | 68.82%[13] |

| Jurkat | Control (0 µM) | 48 hours | 4.6%[13] |

| PA-1 | This compound | Not Specified | 9.3%[2] |

| PA-1 | Quercetin | Not Specified | 12.3%[2] |

| PA-1 | This compound + Quercetin | Not Specified | 18.7%[2] |

Overview of Experimental Methodologies

The elucidation of the this compound pathway relies on a set of standard and specialized molecular biology techniques. While detailed, step-by-step protocols are specific to each laboratory, the core methodologies employed include:

-

Cell Viability and Cytotoxicity Assays: Techniques like Trypan Blue exclusion and MTT assays are used to measure the dose-dependent cytotoxic effects of this compound on cancer cell lines.[5][12]

-

Apoptosis Detection: Annexin-V/7-AAD or Annexin-V/PI staining followed by flow cytometry is the gold standard for quantifying the percentage of cells undergoing apoptosis.[5][12]

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is employed to measure the changes in mRNA levels of key target genes, such as Bcl-2, Bax, c-Myc, and hTERT, following treatment.[5][12]

-

Telomerase Activity Assay: The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive method used to directly measure the enzymatic activity of telomerase in cell lysates, confirming its inhibition by this compound.[3]

-

Western Blotting: This technique is used to analyze changes in the protein levels and activation states (e.g., phosphorylation of IκBα) of the key players in the signaling cascade.[3]

-

DNA Damage and Telomere Dysfunction Analysis: Immunofluorescence microscopy to detect Telomere Dysfunction-Induced Foci (TIFs) is used to visualize DNA damage specifically at telomeres.[8][9]

Conclusion

This compound represents a sophisticated anti-cancer agent that induces apoptosis through a multi-pronged attack on critical cancer survival pathways. By simultaneously inhibiting telomerase activity and suppressing the pro-survival NF-κB pathway, it creates a cellular environment that is inhospitable to cancer cell proliferation.[3] The resulting downregulation of anti-apoptotic and proliferative genes, coupled with the upregulation of pro-apoptotic factors, efficiently drives cancer cells into a caspase-mediated apoptotic cascade.[5][12] This dual-action mechanism underscores its potential as a robust therapeutic strategy and provides a strong rationale for its continued investigation in preclinical and clinical settings.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces G2/M cell cycle arrest and apoptosis in APL cells through inhibition of telomerase activity and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Telomerase inhibitor this compound induces apoptosis of multiple myeloma cells and down-regulation of anti-apoptotic, proliferative and inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin – ScienceOpen [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The telomerase inhibitor this compound synergistically enhances the apoptotic effect of doxorubicin in pre-B acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting telomerase with this compound leads to downregulation of CCND1, MDM2, MYC, and HSP90AA1 and induce apoptosis in Jurkat cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of MST-312 on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MST-312, a synthetic derivative of the green tea catechin epigallocatechin gallate (EGCG), is a potent telomerase inhibitor that has demonstrated significant anti-cancer properties.[1][2] By targeting the catalytic activity of telomerase, which is aberrantly activated in the vast majority of cancer cells, this compound induces telomere dysfunction and triggers cellular responses that culminate in the cessation of proliferation and cell death.[3][4] This technical guide provides an in-depth analysis of the effects of this compound on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Mechanism of Action: Telomerase Inhibition and Beyond

This compound primarily functions as a direct inhibitor of telomerase, the enzyme responsible for maintaining telomere length at the ends of chromosomes.[1][5] In cancer cells, where telomerase is highly active, this inhibition leads to two distinct outcomes depending on the duration of treatment:

-

Chronic Effects: Long-term exposure to low concentrations of this compound results in progressive telomere shortening with each cell division.[2][6] This eventually leads to replicative senescence, a state of irreversible growth arrest.

-

Acute Effects: Short-term treatment with higher concentrations of this compound can induce a more immediate cytotoxic effect.[2] This is thought to occur through the "uncapping" of telomeres, which exposes the chromosome ends and triggers a DNA damage response (DDR), even without significant telomere shortening.[2] This DDR activation is a key driver of the observed effects on cell cycle progression.

Beyond telomerase inhibition, this compound has also been shown to suppress the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[4][7] This dual mechanism of action contributes to its potent anti-cancer activity.

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cell lines.

Table 1: Cytotoxicity and Growth Inhibition of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Concentration | Effect | Reference |

| U937 | Monoblastoid Leukemia | GI50 | 1.7 µM | 50% growth inhibition | [8] |

| U-266 | Multiple Myeloma | Viability | 2-8 µM | Dose-dependent decrease | [5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Viability | 1 µM | 40% reduction | [9] |

| MCF-7 | Luminal Breast Cancer | Viability | 1 µM | 25% reduction | [9] |

| H460 | Non-Small Cell Lung Cancer | Survival | Dose-dependent | Greater effect on ALDH+ cells | [8] |

| Jurkat | Acute Lymphoblastic Leukemia | Apoptosis (48h) | 0.5 µM | 30.32% | [10] |

| Jurkat | Acute Lymphoblastic Leukemia | Apoptosis (48h) | 1 µM | 52.35% | [10] |

| Jurkat | Acute Lymphoblastic Leukemia | Apoptosis (48h) | 2 µM | 57.60% | [10] |

| Jurkat | Acute Lymphoblastic Leukemia | Apoptosis (48h) | 4 µM | 68.82% | [10] |

Table 2: Effect of this compound on Telomerase Activity

| Cell Line | Cancer Type | Concentration | Treatment Duration | Reduction in Telomerase Activity | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.5 µM | 14 days | 24% | [9] |

| MCF-7 | Luminal Breast Cancer | 1 µM | 14 days | 77% | [9] |

| APL cells | Acute Promyelocytic Leukemia | Not specified | Short-term | Significant reduction | [7] |

Table 3: Cell Cycle Distribution in Breast Cancer Cells Treated with this compound (1.0 µM for 48 hours)

| Cell Line | Treatment | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) | Reference |

| MDA-MB-231 | Control | - | - | - | - | [11] |

| MDA-MB-231 | This compound | Slight Increase | - | - | Significant Increase | [11] |

| MCF-7 | Control | - | - | - | - | [11] |

| MCF-7 | This compound | Slight Increase | - | - | - | [11] |

Note: Specific percentages for cell cycle distribution were not provided in the source material, but the qualitative changes were described.

Key Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the primary mechanism of action of this compound, leading to cell cycle arrest and apoptosis.

Caption: Mechanism of this compound leading to cell cycle arrest and apoptosis.

Experimental Workflow for Cell Cycle Analysis

The following diagram outlines a typical experimental workflow to assess the effect of this compound on the cell cycle.

Caption: Workflow for analyzing this compound's effect on the cell cycle.

Detailed Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines: Human cancer cell lines (e.g., MDA-MB-231, MCF-7, U937, Jurkat) are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).[1] Working concentrations are made by diluting the stock solution in fresh culture medium immediately before use. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment: Cells are seeded in culture plates or flasks and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentrations of this compound or a vehicle control (DMSO). The duration of treatment can range from 24 hours for acute effect studies to several weeks for chronic effect studies.[9]

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: After treatment, adherent cells are washed with phosphate-buffered saline (PBS) and harvested by trypsinization. Suspension cells are collected by centrifugation.

-

Fixation: The cell pellet is washed with cold PBS and resuspended in ice-cold 70% ethanol while vortexing gently. Cells are fixed overnight at -20°C.

-

Staining: The fixed cells are centrifuged, and the ethanol is removed. The cell pellet is washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content, while RNase A degrades RNA to prevent its staining.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The PI fluorescence intensity is measured for a large population of single cells.

-

Data Analysis: The resulting data is analyzed using appropriate software to generate a histogram of DNA content. This allows for the quantification of the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.

Telomerase Activity Assay (TRAP Assay)

-

Principle: The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive PCR-based method to detect telomerase activity.

-

Procedure:

-

A cell extract containing active telomerase is prepared.

-

The telomerase in the extract adds telomeric repeats to a synthetic DNA primer.

-

The extended products are then amplified by PCR.

-

The PCR products are visualized by gel electrophoresis. The presence of a characteristic DNA ladder indicates telomerase activity, and the intensity of the ladder is proportional to the enzyme's activity.

-

Western Blotting for Protein Expression

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against proteins of interest (e.g., p53, p21, Cyclin B1, γH2AX). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity can be quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising anti-cancer agent that effectively disrupts cell cycle progression in malignant cells through a multi-faceted mechanism. Its primary action as a telomerase inhibitor leads to DNA damage responses and cell cycle arrest, predominantly at the G2/M phase in many cancer types.[7][9][12] Furthermore, its ability to suppress the pro-survival NF-κB pathway enhances its apoptotic effects. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in oncology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound induces G2/M cell cycle arrest and apoptosis in APL cells through inhibition of telomerase activity and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. scienceopen.com [scienceopen.com]

- 10. Targeting telomerase with this compound leads to downregulation of CCND1, MDM2, MYC, and HSP90AA1 and induce apoptosis in Jurkat cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]

MST-312 and Telomere Shortening In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MST-312, a synthetic derivative of the green tea catechin epigallocatechin gallate (EGCG), has emerged as a potent telomerase inhibitor with significant implications for cancer therapy.[1][2] By directly targeting telomerase, the enzyme responsible for maintaining telomere length and enabling the replicative immortality of cancer cells, this compound induces progressive telomere shortening, leading to cell cycle arrest, senescence, and apoptosis.[3][4] This technical guide provides an in-depth overview of the in vitro effects of this compound on telomere dynamics, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.

Mechanism of Action

This compound functions as a direct inhibitor of telomerase, the ribonucleoprotein that adds telomeric repeats to the ends of chromosomes.[3][5] Unlike many conventional chemotherapeutic agents, this compound's mechanism is not based on direct cytotoxicity but rather on the progressive erosion of telomeres, which are critical for chromosomal stability.[6] Continuous exposure to this compound in cancer cell lines has been shown to lead to a dose-dependent inhibition of telomerase activity.[7] This inhibition results in the gradual shortening of telomeres with each cell division, ultimately triggering a DNA damage response and cellular senescence or apoptosis.[4][8] Studies suggest that this compound can induce these effects at concentrations significantly lower than its parent compound, EGCG.[3][5]

Quantitative Data on In Vitro Efficacy

The following tables summarize the key quantitative findings from various in vitro studies on this compound.

Table 1: Effect of this compound on Telomerase Activity

| Cell Line | This compound Concentration | Duration of Treatment | Percent Reduction in Telomerase Activity | Reference |

| MDA-MB-231 (Breast Cancer) | 0.5 µM | 14 days | 24% | [9] |

| MCF-7 (Breast Cancer) | 1.0 µM | 14 days | Not specified, but reduction observed | [9] |

| MDA-MB-231 & MCF-7 | 1.0 µM | Not specified | ~40% | [8] |

| ONS76 (Medulloblastoma) | 1.0 µM | 48 hours | ~40% | [7] |

| U937 (Leukemia) | 1-2 µM | Continuous | Effective dose for telomere shortening | [3] |

Table 2: Effect of this compound on Cell Viability and Proliferation

| Cell Line | This compound Concentration | Duration of Treatment | Effect on Cell Viability/Proliferation | Reference |

| MDA-MB-231 (Breast Cancer) | 1.0 µM | 24 hours | 40% reduction in viability | [9] |

| MCF-7 (Breast Cancer) | 1.0 µM | 24 hours | 25% reduction in viability | [9] |

| MCF-10A (Normal Breast) | 1.0 µM | 24 hours | 13% reduction in viability | [9] |

| MDA-MB-231 (Breast Cancer) | 0.5 µM | Not specified | 70% decrease in colony formation | [9] |

| MCF-7 (Breast Cancer) | 1.0 µM | Not specified | 72% decrease in colony formation | [9] |

| U-266 (Multiple Myeloma) | 2-8 µM | 72 hours | Dose-dependent reduction in viability | [10] |

Key Experimental Protocols

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[11][12]

Principle: The assay involves two main steps:

-

Telomerase Extension: A cell lysate containing telomerase is incubated with a synthetic DNA primer (TS primer). If active telomerase is present, it will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.[13][14]

-

PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer (ACX).[13] The amplified products are visualized as a characteristic ladder of 6 base pair increments on a gel.[15]

Detailed Methodology:

-

Cell Lysis:

-

Telomerase Extension Reaction:

-

PCR Amplification:

-

Detection and Analysis:

Telomere Length Assessment

a) Terminal Restriction Fragment (TRF) Analysis by Southern Blotting:

Principle: TRF analysis is a classic method to measure the average telomere length in a population of cells.

Detailed Methodology:

-

Genomic DNA Isolation: Extract high-molecular-weight genomic DNA from treated and untreated cells.

-

Restriction Digestion: Digest the genomic DNA with a cocktail of restriction enzymes (e.g., HinfI and RsaI) that do not cut within the telomeric repeat sequences.

-

Gel Electrophoresis: Separate the digested DNA fragments on a large agarose gel by pulsed-field gel electrophoresis.

-

Southern Blotting: Transfer the DNA from the gel to a nylon membrane.

-

Hybridization: Hybridize the membrane with a labeled telomere-specific probe (e.g., a digoxigenin-labeled (TTAGGG)n probe).

-

Detection: Detect the probe signal to visualize the distribution of telomere lengths. The average telomere length is determined by analyzing the densitometric profile of the signal.

b) Quantitative Fluorescence In Situ Hybridization (Q-FISH):

Principle: Q-FISH allows for the measurement of telomere length on individual chromosomes.

Detailed Methodology:

-

Metaphase Spread Preparation: Prepare metaphase chromosome spreads from treated and untreated cells.

-

Hybridization: Hybridize the chromosome spreads with a fluorescently labeled peptide nucleic acid (PNA) probe specific for the telomeric repeat sequence.

-

Image Acquisition: Capture images of the metaphase spreads using a fluorescence microscope.

-

Image Analysis: Use specialized software to quantify the fluorescence intensity of the telomere signals, which is proportional to telomere length.

Cell Viability and Proliferation Assays

a) Trypan Blue Exclusion Assay:

Principle: This is a simple and direct method to determine the number of viable cells in a suspension. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

Detailed Methodology:

-

Cell Suspension: Prepare a single-cell suspension from treated and untreated cultures.

-

Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculation: Calculate the percentage of viable cells and the total number of viable cells per mL.

b) Crystal Violet Assay:

Principle: The crystal violet assay is used to assess cell proliferation and viability by staining the DNA and proteins of adherent cells.

Detailed Methodology:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound for the desired duration.

-

Fixation: Remove the culture medium and fix the cells with a solution such as 4% paraformaldehyde.

-

Staining: Stain the fixed cells with a 0.5% crystal violet solution.

-

Washing: Wash away the excess stain with water.

-

Solubilization: Solubilize the bound dye with a solvent like methanol or Sorenson's buffer.

-

Quantification: Measure the absorbance of the solubilized dye at a specific wavelength (typically around 570 nm) using a plate reader. The absorbance is proportional to the number of adherent cells.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: Mechanism of this compound induced telomere shortening and subsequent cellular fates.

TRAP Assay Experimental Workflow

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Telomere shortening and growth inhibition of human cancer cells by novel synthetic telomerase inhibitors this compound, MST-295, and MST-1991 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Telomere shortening and growth inhibition of human cancer cells by novel synthetic telomerase inhibitors this compound, MST-295, and MST-1991. | Semantic Scholar [semanticscholar.org]

- 6. Long-term in vitro treatment with telomerase inhibitor this compound induces resistance by selecting long telomeres cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. karger.com [karger.com]

- 9. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin – ScienceOpen [scienceopen.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Suppression of telomerase activity as an indicator of drug-induced cytotoxicity against cancer cells: in vitro studies with fresh human tumor samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. telomer.com.tr [telomer.com.tr]

The Off-Target Orchestra: A Technical Guide to the Non-Canonical Functions of MST-312

For Researchers, Scientists, and Drug Development Professionals

Abstract

MST-312, a synthetic derivative of epigallocatechin gallate (EGCG) from green tea, is primarily recognized for its potent inhibitory effects on telomerase, a key enzyme in cellular immortalization and a prominent target in oncology. However, a growing body of evidence reveals a repertoire of non-canonical, telomerase-independent functions that contribute significantly to its anti-neoplastic properties. This technical guide provides an in-depth exploration of these alternative mechanisms, offering a valuable resource for researchers and drug development professionals. Beyond its canonical role in telomere maintenance, this compound orchestrates a multi-pronged attack on cancer cells, inducing DNA damage, cell cycle arrest, and apoptosis, while also modulating critical signaling pathways such as NF-κB and inhibiting key enzymes like topoisomerase II. This guide will dissect these non-canonical functions, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating the intricate signaling pathways with clarifying diagrams.

Induction of DNA Damage and Activation of DNA Damage Response

This compound elicits a robust DNA damage response (DDR) in cancer cells, a function that is independent of its telomere-shortening effects. This acute response is a critical component of its immediate cytotoxic effects.

Key Quantitative Data

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Endpoint Assessed | Result | Reference |

| PA-1 (Ovarian Cancer) | 1 | 24 | γH2AX foci | Increased DNA damage | |

| A2780 (Ovarian Cancer) | 2 | 48 | γH2AX foci | Increased DNA damage | |

| OVCAR3 (Ovarian Cancer) | 2 | 48 | γH2AX foci | Increased DNA damage | |

| MDA-MB-231 (Breast Cancer) | 1 | 24 | γH2AX foci | Increased DNA damage | |

| MCF-7 (Breast Cancer) | 1 | 24 | γH2AX foci | Increased DNA damage | |

| MO59K (Glioblastoma) | 1 | 48 | Comet Assay (Tail Moment) | Significant increase in DNA damage | |

| KNS60 (Glioblastoma) | 1 | 48 | Comet Assay (Tail Moment) | Significant increase in DNA damage | |

| ONS76 (Medulloblastoma) | 1 | 48 | Comet Assay (Tail Moment) | Significant increase in DNA damage |

Experimental Protocols

1.2.1. Immunofluorescence for γH2AX Foci

-

Cell Culture and Treatment: Seed cells on coverslips in a 6-well plate and allow them to adhere overnight. Treat with the desired concentration of this compound for the specified duration.

-

Fixation and Permeabilization: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking and Antibody Incubation: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour. Incubate with anti-phospho-Histone H2A.X (Ser139) antibody (e.g., Millipore, 1:500 dilution) overnight at 4°C.

-

Secondary Antibody and Counterstaining: Wash with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:1000) for 1 hour at room temperature in the dark. Counterstain with DAPI.

-

Imaging: Mount coverslips on slides and visualize using a fluorescence microscope. Quantify the number of γH2AX foci per cell.

1.2.2. Comet Assay (Alkaline Single-Cell Gel Electrophoresis)

-

Cell Preparation: Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Embedding: Mix cell suspension with low-melting-point agarose and layer onto a pre-coated slide. Allow to solidify on ice.

-

Lysis: Immerse slides in lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for 1 hour at 4°C.

-

Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis tank with fresh alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes to unwind DNA. Perform electrophoresis at 25V for 20 minutes.

-

Neutralization and Staining: Neutralize the slides with 0.4 M Tris, pH 7.5, and stain with a DNA-intercalating dye (e.g., SYBR Green I).

-

Analysis: Visualize comets using a fluorescence microscope and analyze the tail moment using appropriate software.

Signaling Pathway

Cell Cycle Arrest at G2/M Phase

A prominent non-canonical effect of this compound is the induction of cell cycle arrest, predominantly at the G2/M transition, thereby preventing mitotic entry and cell division.

Key Quantitative Data

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Cells in G2/M Phase (Fold Change vs. Control) | Reference |

| Acute Promyelocytic Leukemia (APL) cells | Varies (dose-dependent) | 48 | Significant increase | |

| MO59K (Glioblastoma) | 1 | 48 | Significant increase in G2/M and apoptotic population | |

| KNS60 (Glioblastoma) | 1 | 48 | Significant increase in G2/M and apoptotic population | |

| MDA-MB-231 (Breast Cancer) | 1 | 48 | Increased G2/M arrest | |

| MCF-7 (Breast Cancer) | 1 | 48 | Increased G2/M arrest |

Experimental Protocol

2.2.1. Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells, wash with PBS, and count.

-

Fixation: Resuspend approximately 1 x 10^6 cells in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Incubation and Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Data Interpretation: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.

Logical Flow Diagram

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines, a process mediated through both intrinsic and extrinsic pathways.

Key Quantitative Data

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Apoptotic Cell Population (% of Total) | Reference |

| U-266 (Multiple Myeloma) | 2-8 | 48 | Dose-dependent increase | |

| Acute Promyelocytic Leukemia (APL) cells | Varies (dose-dependent) | 48 | Dose-dependent increase | |

| PA-1 (Ovarian Cancer) | 1 | 48 | Significant increase | |

| A2780 (Ovarian Cancer) | 2 | 48 | Significant increase |

Experimental Protocol

3.2.1. Annexin V/Propidium Iodide (PI) Apoptosis Assay

-

Cell Treatment and Collection: Treat cells with this compound. Collect both floating and adherent cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway

Inhibition of the NF-κB Pathway

This compound has been shown to suppress the activity of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, cell survival, and proliferation. This inhibition is achieved, at least in part, by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.

Experimental Protocol

4.1.1. Western Blot for Phospho-IκBα and Total IκBα

-

Cell Lysis: After treatment with this compound and/or an NF-κB activator (e.g., TNF-α), wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-IκBα (Ser32) and total IκBα overnight at 4°C.

-

Secondary Antibody and Detection: Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

4.1.2. NF-κB Luciferase Reporter Assay

-

Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24 hours, treat the cells with this compound for a specified duration, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity to determine the effect of this compound on NF-κB transcriptional activity.

Signaling Pathway

Inhibition of DNA Topoisomerase II

At higher concentrations, this compound exhibits inhibitory activity against DNA topoisomerase II, an enzyme essential for DNA replication and chromosome segregation. This dual-targeting capability enhances its anti-cancer efficacy.

Key Quantitative Data

| Parameter | Value |

| IC50 for Topoisomerase II Inhibition | ~5 µM |

Experimental Protocol

5.2.1. DNA Decatenation Assay

-

Reaction Setup: Prepare a reaction mixture containing kinetoplast DNA (kDNA), DNA topoisomerase II enzyme, and reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or a known topoisomerase II inhibitor (e.g., etoposide) to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination and Electrophoresis: Stop the reaction by adding a stop buffer containing SDS and proteinase K. Run the samples on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by the persistence of catenated kDNA, which remains in the well or migrates as a high-molecular-weight band, while decatenated DNA (minicircles) migrates faster into the gel.

Experimental Workflow

Conclusion

The therapeutic potential of this compound extends far beyond its well-established role as a telomerase inhibitor. Its ability to engage multiple non-canonical pathways—inducing DNA damage, arresting the cell cycle, triggering apoptosis, suppressing pro-survival NF-κB signaling, and inhibiting topoisomerase II—positions it as a multifaceted anti-cancer agent. Understanding this intricate network of off-target effects is paramount for designing rational combination therapies and overcoming potential resistance mechanisms. This technical guide provides a foundational resource for the scientific community to further explore and exploit the full therapeutic promise of this compound in the fight against cancer.

Unraveling the Genotoxic Mechanisms of MST-312: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MST-312, a synthetic derivative of the green tea catechin epigallocatechin gallate (EGCG), is a potent small molecule inhibitor of telomerase. Telomerase is a reverse transcriptase that is crucial for maintaining telomere length and is reactivated in the vast majority of cancer cells, contributing to their immortal phenotype. By targeting this enzyme, this compound represents a promising strategy in oncology. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces DNA damage, a key event in its anti-cancer activity. We will delve into its dual mechanism of action, involving both telomere-dependent and -independent pathways, and provide a comprehensive overview of the experimental evidence and methodologies used to elucidate these processes.

Core Mechanisms of this compound-Induced DNA Damage

This compound's ability to induce DNA damage stems from two primary mechanisms: the inhibition of telomerase leading to telomere dysfunction, and a telomerase-independent pathway involving the inhibition of topoisomerase II. The predominant mechanism is often dose-dependent, with telomerase inhibition being more prominent at lower concentrations.

Telomerase Inhibition and Telomere Dysfunction

At the heart of this compound's action is its potent inhibitory effect on telomerase. By binding to telomerase, this compound prevents the addition of telomeric repeats to the ends of chromosomes. This leads to progressive telomere shortening with each cell division. Critically, dysfunctional telomeres, resulting from either shortening or the delocalization of the protective shelterin complex, are recognized by the cell's DNA damage machinery as double-strand breaks (DSBs). This elicits a robust DNA damage response (DDR), primarily orchestrated by the Ataxia Telangiectasia Mutated (ATM) kinase.

The activation of the ATM signaling cascade is a important event in the cellular response to this compound. ATM, upon recognizing DSBs at telomeres, phosphorylates a number of downstream targets, including the histone variant H2AX to form γH2AX, a well-established marker of DSBs. The accumulation of γH2AX at telomeres, forming what are known as Telomere Dysfunction-Induced Foci (TIFs), signals the site of damage and initiates downstream signaling events that can lead to cell cycle arrest, senescence, or apoptosis.

Telomerase-Independent DNA Damage: Inhibition of Topoisomerase II